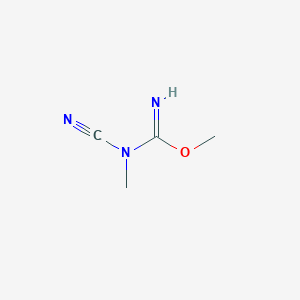

N-Cyano-N,O-dimethylisourea

Description

Properties

Molecular Formula |

C4H7N3O |

|---|---|

Molecular Weight |

113.12 g/mol |

IUPAC Name |

methyl N-cyano-N-methylcarbamimidate |

InChI |

InChI=1S/C4H7N3O/c1-7(3-5)4(6)8-2/h6H,1-2H3 |

InChI Key |

QRJIQLFXQFONPR-UHFFFAOYSA-N |

Canonical SMILES |

CN(C#N)C(=N)OC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-Cyano-N,O-dimethylisourea

For Researchers, Scientists, and Drug Development Professionals

Abstract:

Introduction

N-Cyano-N,O-dimethylisourea, with the chemical formula C₄H₇N₃O and a molecular weight of 113.12 g/mol , is a significant building block in organic synthesis.[1] Its structure, featuring a reactive cyano group and an isourea backbone, makes it a versatile precursor for the synthesis of various heterocyclic compounds and other complex organic molecules. It is primarily recognized as an intermediate for the production of pharmaceuticals and agrochemicals.[1]

This guide proposes a two-step synthetic route to this compound, commencing with the synthesis of the precursor N-cyano-O-methylisourea, followed by its N-methylation. The methodologies presented are derived from established procedures for structurally similar molecules.

Proposed Synthetic Pathway

The proposed synthesis of this compound is a two-step process. The first step involves the formation of N-cyano-O-methylisourea from cyanamide and a suitable C1 synthon. The second step is the selective N-methylation of this intermediate to yield the final product.

Caption: Proposed two-step synthesis of this compound.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of the target compound and a key intermediate are presented below.

| Property | This compound (Predicted) | N-Cyano-N',S-dimethylisothiourea (Analogue) |

| CAS Number | 94134-02-8 | 5848-24-8 |

| Molecular Formula | C₄H₇N₃O | C₄H₇N₃S |

| Molecular Weight | 113.12 g/mol | 129.18 g/mol |

| Appearance | - | Powder to crystal |

| Melting Point | - | 202-203 °C |

| Boiling Point | - | 195.1 ± 23.0 °C |

| Density | - | 1.11 ± 0.1 g/cm³ |

| Solubility | - | Soluble in ethers, alcohols; sparingly in water |

Data for N-Cyano-N',S-dimethylisothiourea is provided for comparison as a structural analogue.[2]

Experimental Protocols (Proposed)

The following experimental protocols are hypothetical and based on analogous chemical transformations. Researchers should conduct small-scale pilot experiments to optimize these conditions.

Step 1: Synthesis of N-cyano-O-methylisourea

This procedure is adapted from methods for the synthesis of isourea derivatives from cyanamide.

Reaction Scheme:

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (mol) | Quantity (g) |

| Cyanamide | 42.04 | 0.1 | 4.20 |

| Methyl Chloroformate | 94.50 | 0.1 | 9.45 |

| Sodium Hydroxide (NaOH) | 40.00 | 0.1 | 4.00 |

| Dichloromethane (DCM) | - | - | 100 mL |

| Water | - | - | 50 mL |

Procedure:

-

In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve cyanamide (4.20 g, 0.1 mol) in 50 mL of dichloromethane.

-

Cool the mixture to 0-5 °C in an ice bath.

-

Separately, prepare a solution of sodium hydroxide (4.00 g, 0.1 mol) in 50 mL of water and cool it to 0-5 °C.

-

Slowly add the aqueous sodium hydroxide solution to the cyanamide solution while maintaining the temperature below 10 °C.

-

To this two-phase system, add methyl chloroformate (9.45 g, 0.1 mol) dropwise via the dropping funnel over a period of 30 minutes, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.

-

Separate the organic layer. Wash the organic layer with brine (2 x 20 mL), dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain the crude N-cyano-O-methylisourea.

-

The crude product may be purified by recrystallization from a suitable solvent system such as ethyl acetate/hexane.

Step 2: N-methylation of N-cyano-O-methylisourea

This procedure is based on standard N-alkylation methods using methyl iodide.

Reaction Scheme:

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (mol) | Quantity (g) |

| N-cyano-O-methylisourea | 99.09 | 0.05 | 4.95 |

| Methyl Iodide (CH₃I) | 141.94 | 0.06 | 8.52 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 0.075 | 10.37 |

| Acetone | - | - | 100 mL |

Procedure:

-

In a 250 mL round-bottom flask, suspend N-cyano-O-methylisourea (4.95 g, 0.05 mol) and potassium carbonate (10.37 g, 0.075 mol) in 100 mL of acetone.

-

To this suspension, add methyl iodide (8.52 g, 0.06 mol) dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

-

Wash the solid residue with acetone (2 x 20 mL).

-

Combine the filtrate and washings, and remove the solvent under reduced pressure.

-

The resulting crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to yield pure this compound.

Experimental Workflow and Logic

The following diagram illustrates the logical flow of the proposed synthesis and purification process.

Caption: Workflow for the synthesis and analysis of this compound.

Safety Considerations

-

Cyanamide: Toxic and can be absorbed through the skin. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Methyl Chloroformate: Highly toxic, corrosive, and a lachrymator. Work in a well-ventilated fume hood and wear appropriate PPE.

-

Methyl Iodide: Toxic, a suspected carcinogen, and a potent alkylating agent. Handle with extreme care in a fume hood, using appropriate gloves and safety goggles.

-

Sodium Hydroxide and Potassium Carbonate: Corrosive bases. Avoid contact with skin and eyes.

Conclusion

References

N-Cyano-N,O-dimethylisourea: A Versatile Intermediate for Pharmaceutical and Agrochemical Synthesis

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N-Cyano-N,O-dimethylisourea, a reactive and versatile synthetic intermediate, holds a significant position in the landscape of modern organic synthesis. Its unique structural features, particularly the presence of a cyanoimino group and a labile O-methylisourea moiety, make it a valuable building block for the construction of a diverse array of heterocyclic compounds, most notably guanidines and their derivatives. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its utility in pharmaceutical and agrochemical research and development.

Physicochemical Properties and Spectroscopic Data

Precise experimental data for this compound is not extensively documented in publicly available literature. The information presented below is based on catalog data and analogous compounds. Researchers are advised to confirm these properties through their own analytical methods upon synthesis or acquisition.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 94134-02-8 | [1] |

| Molecular Formula | C₄H₇N₃O | [1] |

| Molecular Weight | 113.12 g/mol | [1] |

| Synonyms | 1-Cyano-2,3-dimethylisourea | [1] |

Spectroscopic Data:

Detailed experimental spectra (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound are not provided in the searched literature. The following are predicted spectral characteristics based on the structure:

-

¹H NMR: Expected signals would include two distinct singlets corresponding to the N-methyl and O-methyl protons.

-

¹³C NMR: Resonances for the methyl carbons, the imino carbon, and the nitrile carbon are anticipated.

-

IR Spectroscopy: A characteristic sharp absorption band for the nitrile (C≡N) stretching vibration is expected in the region of 2200-2260 cm⁻¹.

-

Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z = 113.12.

Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature, a plausible and widely utilized synthetic strategy involves the reaction of a suitable cyanocarbonimidate with methylamine. This approach is analogous to the preparation of other substituted N-cyano-isoureas and guanidines.

Proposed Synthetic Pathway:

The most probable synthetic route to this compound involves the nucleophilic displacement of a methoxy group from dimethyl cyanocarbonimidate by methylamine.

References

An In-depth Technical Guide to N-Cyano-N',O-dimethylisourea

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Cyano-N',O-dimethylisourea, a member of the cyano-substituted isourea class of compounds, serves as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications. While detailed experimental protocols and specific biological activities for N-Cyano-N',O-dimethylisourea are not extensively documented in publicly available literature, this guide consolidates the known information and provides context based on related compounds.

Chemical and Physical Properties

N-Cyano-N',O-dimethylisourea is a small molecule with the chemical formula C₄H₇N₃O. Key quantitative data for this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 94134-02-8 | [1] |

| Molecular Formula | C₄H₇N₃O | [1] |

| Molecular Weight | 113.12 g/mol | [1] |

| Synonyms | 1-Cyano-2,3-dimethylisourea, Carbamimidic acid, N-cyano-N'-methyl-, methyl ester | [1] |

Synthesis and Experimental Protocols

A general workflow for the synthesis of related N-cyano compounds is depicted below. This diagram illustrates a logical relationship for a potential synthesis and is not based on a specific cited experiment for N-Cyano-N',O-dimethylisourea.

Caption: A potential synthetic workflow for N-Cyano-N',O-dimethylisourea.

Spectroscopic Data

Specific spectroscopic data (NMR, IR, Mass Spectrometry) for N-Cyano-N',O-dimethylisourea are not available in the searched literature. However, the expected spectral characteristics can be inferred from the functional groups present in the molecule.

-

Infrared (IR) Spectroscopy: A sharp, strong absorption band characteristic of the nitrile (C≡N) stretching vibration would be expected in the region of 2220-2260 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Signals corresponding to the two distinct methyl groups (N-CH₃ and O-CH₃) would be expected. The chemical shifts would be influenced by their respective heteroatom attachments.

-

¹³C NMR: Resonances for the two methyl carbons, the isourea carbon, and the nitrile carbon would be present. The nitrile carbon typically appears in a distinct region of the spectrum.

-

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of 113.12 g/mol , along with fragmentation patterns characteristic of the isourea structure.

Biological Activity and Signaling Pathways

There is no specific information available in the reviewed literature regarding the biological activity or associated signaling pathways of N-Cyano-N',O-dimethylisourea. However, the broader class of N-cyanoguanidines and related isothiourea derivatives has been explored for various applications in drug development and agriculture.

Compounds containing the N-cyanoguanidine moiety are known to act as intermediates in the synthesis of pharmaceuticals. For example, they are precursors to biguanide derivatives, which have applications as antidiabetic agents. The cyano group can act as a bioisostere for other functional groups and can be involved in interactions with biological targets.

The potential biological effects of N-cyanoisoureas would depend on their specific interactions with cellular components. A generalized signaling pathway that could be investigated for a novel compound in this class is illustrated below.

Caption: A hypothetical signaling pathway for investigating biological activity.

Applications and Future Research

N-Cyano-N',O-dimethylisourea is primarily positioned as an intermediate for the synthesis of more complex molecules in the pharmaceutical and agrochemical industries. Its reactivity, stemming from the cyano and isourea functionalities, allows for its incorporation into a variety of molecular scaffolds.

Future research on N-Cyano-N',O-dimethylisourea could focus on:

-

Development of detailed and optimized synthetic protocols.

-

Full characterization of its spectroscopic and physicochemical properties.

-

Screening for biological activity in areas such as oncology, infectious diseases, and metabolic disorders, based on the activities of related N-cyanoguanidines.

-

Exploration of its potential as a precursor for novel agrochemicals , such as herbicides, fungicides, or insecticides.

Conclusion

N-Cyano-N',O-dimethylisourea is a chemical intermediate with potential for broader applications. While there is a significant gap in the publicly available data regarding its specific synthesis, characterization, and biological function, this guide provides a foundational understanding based on its chemical structure and the properties of related compounds. Further research is necessary to fully elucidate the properties and potential of this molecule for researchers, scientists, and drug development professionals.

References

The Agrochemical Intermediate N-Cyano-N,O-dimethylisourea: A Gateway to Neonicotinoid Insecticides

An In-depth Technical Guide for Researchers and Drug Development Professionals

N-Cyano-N,O-dimethylisourea is a key chemical intermediate primarily utilized in the synthesis of agrochemicals, particularly a class of insecticides known as neonicotinoids. While not an active pesticide itself, its chemical structure provides a versatile platform for the construction of more complex, biologically active molecules. This guide delves into the core aspects of this compound, with a specific focus on its role as a precursor to the widely used insecticide, clothianidin. We will explore the synthesis, mechanism of action, biological efficacy, and analytical methodologies related to clothianidin as a prime exemplar of the agrochemical applications derived from this compound chemistry.

From Intermediate to Active Ingredient: The Synthesis of Clothianidin

A representative synthesis pathway is described in various patents, outlining the reaction of 2-chloro-5-chloromethylthiazole with N-methyl-N'-nitroguanidine or the reaction of 2-chloro-5-aminomethylthiazole with N-methyl-N'-nitro-S-methylisothiourea.[1] Another patented method describes the reaction of 2-chloro-5-chloromethylthiazole with 2-methyl-N-nitroisothiourea to form an intermediate, which then reacts with a methylamine solution to yield clothianidin.[2]

Conceptual Synthesis Workflow:

Caption: Conceptual synthesis workflow for Clothianidin.

Mechanism of Action: Targeting the Insect Nervous System

Clothianidin, like other neonicotinoids, is a potent agonist of the insect nicotinic acetylcholine receptor (nAChR).[3] These receptors are ligand-gated ion channels located in the central nervous system of insects.[4]

When clothianidin binds to the nAChR, it mimics the action of the neurotransmitter acetylcholine (ACh), but with a much stronger and more persistent effect. This is because acetylcholinesterase, the enzyme responsible for breaking down ACh to terminate the nerve signal, cannot effectively hydrolyze clothianidin.[5] This leads to a continuous and uncontrolled stimulation of the postsynaptic neuron, causing hyperexcitation, followed by paralysis and ultimately the death of the insect.[5][6]

The selectivity of neonicotinoids for insects over vertebrates is largely attributed to differences in the receptor subtypes and the blood-brain barrier.[5] Clothianidin has a higher affinity for insect nAChRs than for vertebrate receptors.[7]

Signaling Pathway of Clothianidin at the Synapse:

Caption: Mechanism of action of Clothianidin at the synapse.

Recent studies have also indicated that clothianidin can modulate the immune system in insects and even in human cell lines by affecting the NF-κB signaling pathway.[8][9] In insects, this can lead to immunosuppression and increased susceptibility to viral pathogens.[10]

Biological Efficacy: Quantitative Data

Clothianidin exhibits high efficacy against a broad spectrum of sucking and chewing insect pests. Its potency is typically quantified by the median lethal concentration (LC50) or median lethal dose (LD50), which represent the concentration or dose required to kill 50% of a test population.

| Target Pest | Bioassay Type | LC50 / LD50 | Reference |

| Aphis craccivora (Cowpea aphid) | Residual Film | 0.031 ppm (24h) | [11] |

| Murgantia histrionica (Harlequin bug) | Leaf Dip | 0.28 ppm | [12] |

| Apis mellifera (Honeybee) | Oral | 0.077 ppm (48h) | [13] |

| Apis mellifera (Honeybee) | Topical | 22 ng/bee (24h) | [13] |

| Chironomus dilutus (Non-biting midge) | Acute Water Exposure | 8.82 µg/L (96h) | [7] |

| Chironomus dilutus (Non-biting midge) | Chronic Water Exposure | 3.54 µg/L (10d) | [7] |

| Ctenolepisma longicaudatum (Gray silverfish) | Bait | >90% mortality (18d) | [3] |

Experimental Protocols

Insect Bioassay: Residual Film Method for Aphids

This protocol is a generalized procedure for determining the toxicity of clothianidin to aphids using a residual film bioassay.[14][15][16]

Materials:

-

Technical grade clothianidin

-

Acetone (analytical grade)

-

Distilled water

-

Surfactant (e.g., Triton X-100)

-

Glass vials or Petri dishes

-

Micropipettes

-

Vortex mixer

-

Camel hair brush

-

Aphid colony (e.g., Aphis craccivora) reared on host plants

-

Incubator or growth chamber

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of clothianidin (e.g., 1000 ppm) in acetone.

-

Serial Dilutions: Prepare a series of dilutions from the stock solution using a solution of distilled water with a small amount of surfactant (e.g., 0.01%).

-

Coating of Vials: Pipette a known volume (e.g., 1 ml) of each dilution into a glass vial. Roll the vial on a roller until the solvent has completely evaporated, leaving a uniform film of the insecticide on the inner surface. Prepare control vials using only the water-surfactant solution.

-

Insect Exposure: Using a camel hair brush, carefully transfer a known number of adult aphids (e.g., 20) into each treated and control vial.

-

Incubation: Place the vials in an incubator at a controlled temperature and humidity (e.g., 25°C, 60-70% RH) with a photoperiod.

-

Mortality Assessment: After 24 and 48 hours, count the number of dead aphids in each vial. Aphids that are unable to move when gently prodded are considered dead.

-

Data Analysis: Calculate the percentage mortality for each concentration, correcting for control mortality using Abbott's formula. Determine the LC50 value using probit analysis.

Residue Analysis: QuEChERS Method for Soil Samples

This protocol outlines the Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method for the extraction and cleanup of clothianidin residues from soil for subsequent analysis by LC-MS/MS.[10][11][17][18]

Materials:

-

Soil sample

-

Acetonitrile (HPLC grade)

-

Magnesium sulfate (anhydrous)

-

Sodium chloride

-

Primary secondary amine (PSA) sorbent

-

C18 sorbent

-

50 mL centrifuge tubes

-

15 mL centrifuge tubes

-

Centrifuge

-

Vortex mixer

-

LC-MS/MS system

Procedure:

-

Sample Preparation: Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

-

Extraction:

-

Add 10 mL of acetonitrile to the tube.

-

Add internal standard if required.

-

Add a salt mixture (e.g., 4 g MgSO4, 1 g NaCl).

-

Shake vigorously for 1 minute.

-

Centrifuge at ≥3000 rcf for 5 minutes.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing a mixture of PSA (e.g., 25 mg) and anhydrous MgSO4 (e.g., 150 mg). For soils with high organic matter, C18 may also be added.

-

Vortex for 30 seconds.

-

Centrifuge at a high speed (e.g., ≥5000 rcf) for 2 minutes.

-

-

Analysis:

-

Take the supernatant and dilute it with the initial mobile phase for LC-MS/MS analysis.

-

Inject the sample into the LC-MS/MS system for quantification of clothianidin.

-

Workflow for QuEChERS Residue Analysis:

Caption: QuEChERS workflow for soil residue analysis.

Environmental Fate and Non-Target Effects

Clothianidin is persistent in the environment, particularly in soil, and has the potential to leach into groundwater due to its moderate water solubility.[6] Its degradation in soil is influenced by factors such as soil type, microbial activity, and sunlight.[19] Thiamethoxam, another neonicotinoid, is known to degrade into clothianidin in soil.[20]

Conceptual Soil Degradation Pathway of Clothianidin:

Caption: Conceptual degradation pathways of Clothianidin in soil.

A significant concern with the use of clothianidin and other neonicotinoids is their impact on non-target organisms, particularly pollinators like honeybees. Sub-lethal doses of clothianidin can impair foraging behavior, navigation, and immune responses in bees, potentially contributing to colony decline.[21] Its high toxicity to bees has led to restrictions on its use in some regions.[22]

Conclusion

This compound serves as a crucial building block in the synthesis of potent agrochemicals. Through the example of clothianidin, we see how this seemingly simple intermediate is transformed into a highly effective insecticide that plays a significant role in modern pest management. Understanding the chemistry, biological activity, and analytical methods associated with these downstream products is essential for researchers and professionals in the field of drug and pesticide development. As the agricultural landscape continues to evolve, the principles of chemical synthesis and biological evaluation detailed in this guide will remain fundamental to the creation of new and improved crop protection solutions.

References

- 1. CN107163000A - The preparation method of clothianidin - Google Patents [patents.google.com]

- 2. CN104529934A - Synthesis method of chloronicotinyl insecticide clothianidin - Google Patents [patents.google.com]

- 3. fao.org [fao.org]

- 4. Nicotinic acetylcholine receptor modulator insecticides act on diverse receptor subtypes with distinct subunit compositions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Clothianidin | C6H8ClN5O2S | CID 86287519 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Activation and modulation of human α4β2 nicotinic acetylcholine receptors by the neonicotinoids clothianidin and imidacloprid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The neonicotinoid insecticide Clothianidin adversely affects immune signaling in a human cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Portico [access.portico.org]

- 11. google.com [google.com]

- 12. researchgate.net [researchgate.net]

- 13. Photolytic Degradation of the Insecticide Clothianidin in Hydrochar Aquatic Suspensions and Extracts [mdpi.com]

- 14. scispace.com [scispace.com]

- 15. entomoljournal.com [entomoljournal.com]

- 16. researchgate.net [researchgate.net]

- 17. weber.hu [weber.hu]

- 18. youtube.com [youtube.com]

- 19. researchgate.net [researchgate.net]

- 20. The route and rate of thiamethoxam soil degradation in laboratory and outdoor incubated tests, and field studies following seed treatments or spray application - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Bayer - Wikipedia [en.wikipedia.org]

The Role of N-Cyano-N,O-dimethylisourea in Pharmaceutical Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Cyano-N,O-dimethylisourea is a key reagent and versatile building block in modern pharmaceutical synthesis. Its unique chemical structure, featuring a cyano-activated isourea moiety, allows for efficient construction of the guanidine functional group, a common pharmacophore in numerous biologically active compounds. This technical guide provides an in-depth overview of the synthesis, properties, and applications of this compound and its close analogs in drug development. Detailed experimental protocols, quantitative data, and reaction pathway visualizations are presented to facilitate its practical application in the laboratory.

Introduction

The guanidinium group is a highly basic and polar functional group that is protonated at physiological pH. Its ability to form multiple hydrogen bonds allows it to interact with biological targets such as enzymes, receptors, and nucleic acids. Consequently, the guanidine moiety is a key structural feature in a wide range of pharmaceuticals, including antiviral, anticancer, antidiabetic, and cardiovascular agents.

This compound serves as an efficient "guanylating" agent, providing a straightforward method for introducing a substituted guanidine group onto a primary or secondary amine. The reaction proceeds via nucleophilic attack of the amine on the isourea, with the methoxy group acting as a good leaving group. The presence of the electron-withdrawing cyano group enhances the electrophilicity of the isourea carbon, facilitating the reaction.

Chemical Properties and Synthesis

This compound, also known as 1-Cyano-2,3-dimethylisourea, is an intermediate for the synthesis of pharmaceuticals and agrochemicals.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 94134-02-8 | [2] |

| Molecular Formula | C4H7N3O | [1][2] |

| Molecular Weight | 113.12 g/mol | [1][2] |

| Synonyms | 1-Cyano-2,3-dimethylisourea, Carbamimidic acid, N-cyano-N'-methyl-, methyl ester | [1][2] |

The synthesis of this compound is not widely reported in publicly available literature, suggesting it is often prepared on-demand or sourced from specialized chemical suppliers. A related compound, N,O-Dimethyl-N'-nitroisourea, has been synthesized in a continuous flow microreactor system, highlighting a modern approach to the synthesis of isourea derivatives. This method, which involves the reaction of O-methyl-N-nitroisourea with methylamine, achieved a yield of approximately 83%.

Applications in Pharmaceutical Synthesis: Guanylation of Amines

The primary application of this compound and its analogs in pharmaceutical synthesis is the guanylation of amines. This reaction provides a reliable route to N,N',N''-trisubstituted cyanoguanidines.

A general representation of this reaction is the conversion of a primary amine to a cyanoguanidine.

Caption: General reaction scheme for the guanylation of a primary amine.

Synthesis of Cimetidine Analogs

A key example of the utility of this class of reagents is in the synthesis of H2 receptor antagonists like Cimetidine. While not using this compound directly, the synthesis of a key intermediate for Cimetidine involves a structurally similar S-methyl analog. In this synthesis, 4-methyl-5-((2-aminoethyl)thiomethyl)imidazole is reacted with dimethylcyanodithioimidocarbonate to produce N-cyano-N'-[2-((4-methyl-5-imidazolyl)methylthio)ethyl]-S-methylisothiourea.

Synthesis of Bioactive Guanidines

A British patent describes the synthesis of various N-cyano-N'-substituted guanidines with potential anti-secretory and anti-depressant activities. These syntheses utilize an N-cyano-S-methylisothiourea derivative and react it with various amines. The yields for these reactions are generally in the range of 50-90%.

Table 2: Synthesis of Bioactive Guanidines using an N-Cyano-S-methylisothiourea Analog

| Amine Reactant | Product | Yield (%) | Melting Point (°C) |

| N,N-dimethylethylenediamine | N-cyano-N'-(2-dimethylamino)-ethyl-N''-[a-(2-pyridyl)benzyl]guanidine | 58.7 | 142-144 |

| Diethylamine | N-cyano-N'-ethyl-N''-[a-(2-pyridyl)ortho-methylbenzyl]guanidine | 82.5 | 151-152 |

| N-methylbenzylamine | N-cyano-N'-methyl-N''-[a-(2-pyridyl)benzyl]guanidine | 86.0 | 143 |

| Piperidine | N-cyano-N'-[a-(2-pyridyl)benzyl]-N''-(pentamethylene)guanidine | 67.5 | 136-137 |

Data adapted from GB2107306A. The starting material is N-cyano-N'[a-(2-pyridyl)benzyl]-S-methylisothiourea.

Experimental Protocols

General Protocol for the Guanylation of a Primary Amine

Materials:

-

This compound (1.0 eq)

-

Primary amine (1.0 - 1.2 eq)

-

Anhydrous ethanol or acetonitrile

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a solution of the primary amine in anhydrous ethanol, add this compound in one portion.

-

Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect the solid by filtration. If no precipitate forms, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Caption: A typical experimental workflow for amine guanylation.

Conclusion

This compound and its related analogs are valuable reagents for the synthesis of pharmaceutically relevant guanidines. Their ability to cleanly and efficiently introduce the cyanoguanidine moiety makes them important tools in drug discovery and development. While detailed literature on this compound itself is sparse, the well-documented reactivity of its S-methyl analogs provides a strong basis for its application in the synthesis of complex molecular architectures. Further research into the synthesis and reactivity of this and other isourea-based reagents is warranted to expand the toolkit of medicinal chemists.

References

Methodological & Application

Application Notes and Protocols: Guanidinylation of Primary Amines using N-Cyano-N,O-dimethylisourea

For Researchers, Scientists, and Drug Development Professionals

Introduction

The guanidinium group is a critical functionality in medicinal chemistry, frequently incorporated into drug candidates to enhance binding affinity to biological targets through hydrogen bonding and electrostatic interactions. The synthesis of substituted guanidines is, therefore, a topic of significant interest. N-Cyano-N,O-dimethylisourea has emerged as an effective reagent for the guanidinylation of primary amines, offering a straightforward route to N'-cyano-N,N''-disubstituted guanidines. This document provides detailed application notes and protocols for this transformation.

Reaction Mechanism

The reaction of this compound with a primary amine proceeds via a nucleophilic addition-elimination mechanism. The primary amine attacks the electrophilic carbon atom of the isourea. This is followed by the elimination of a methoxy group and a proton transfer to yield the final N'-cyano-guanidine product and methanol as a byproduct. The cyano group on the newly formed guanidine can be retained or removed in subsequent synthetic steps, providing flexibility in molecular design.

Caption: Reaction mechanism of this compound with a primary amine.

Experimental Protocols

The following is a general protocol for the reaction of this compound with a primary amine. The specific conditions, such as solvent, temperature, and reaction time, may require optimization for different substrates.

Materials:

-

This compound

-

Primary amine of interest

-

Anhydrous solvent (e.g., ethanol, acetonitrile, or pyridine)

-

Stirring apparatus

-

Reaction vessel with a reflux condenser and inert atmosphere (e.g., nitrogen or argon)

-

Standard laboratory glassware for workup and purification

-

Analytical equipment for reaction monitoring and product characterization (e.g., TLC, LC-MS, NMR)

Procedure:

-

Reaction Setup: To a clean, dry reaction vessel equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere, add this compound (1.0 equivalent).

-

Solvent Addition: Add the chosen anhydrous solvent to dissolve the this compound.

-

Amine Addition: Add the primary amine (1.0-1.2 equivalents) to the reaction mixture.

-

Reaction: Heat the reaction mixture to reflux and maintain for the required time (typically 4-24 hours). Monitor the progress of the reaction by an appropriate analytical technique (e.g., TLC or LC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by standard methods such as recrystallization or column chromatography on silica gel.

-

Characterization: Characterize the purified N'-cyano-guanidine product by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Caption: General experimental workflow for guanidinylation.

Quantitative Data

The following table summarizes representative yields for the reaction of a related N-cyanoisothiourea with various primary amines, which are expected to be comparable to reactions with this compound.

| Entry | Primary Amine | Product | Yield (%) |

| 1 | N,N-Dimethylethylenediamine | N-Cyano-N'-(2-dimethylamino)ethyl-N''-(α-(2-pyridyl)benzyl)guanidine | 58.7 |

| 2 | N,N-Diethylethylenediamine | N-Cyano-N'-(2-diethylamino)ethyl-N''-(α-(2-pyridyl)benzyl)guanidine | 82.5 |

| 3 | N,N-Diethylpropylenediamine | N-Cyano-N'-(3-diethylamino)propyl-N''-(α-(2-pyridyl)benzyl)guanidine | 58.0 |

| 4 | 5-Aminopentan-1-ol | N-Cyano-N',N''-bis(5-hydroxypentyl)guanidine | Not specified |

Data is illustrative and based on analogous reactions with N-cyano-S-methylisothioureas.

Applications in Drug Development

The N'-cyano-guanidine moiety is a versatile synthon in drug discovery. It can act as a bioisostere for other functional groups or serve as a key pharmacophore. For instance, compounds bearing this functional group have been investigated for their potential as gastric antisecretory agents. The ability to readily synthesize a library of N'-cyano-guanidines from diverse primary amines using this compound makes this a valuable tool for structure-activity relationship (SAR) studies in the development of new therapeutic agents.

Safety Precautions

-

This compound and primary amines should be handled in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

-

Refer to the Safety Data Sheet (SDS) for this compound and the specific primary amine being used for detailed safety information.

Disclaimer: The provided protocols and data are for informational purposes and should be adapted and optimized for specific experimental conditions. Always perform a thorough literature search and risk assessment before conducting any chemical reaction.

Protocol for Amine Guanylation Using N,N'-Di-Boc-S-methylisothiourea

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guanidines are a critical functional group in medicinal chemistry and drug development, found in a variety of biologically active compounds. The synthesis of guanidines is a key transformation in the development of new therapeutic agents. While a variety of guanylating agents are known, this document provides a detailed protocol for the guanylation of primary and secondary amines using N,N'-Bis(tert-butoxycarbonyl)-S-methylisothiourea. This reagent offers a stable, efficient, and versatile method for the introduction of a protected guanidinyl moiety.

Due to the limited available information on the specific reagent N-Cyano-N,O-dimethylisourea, this protocol focuses on the closely related and well-documented S-methylisothiourea class of reagents. The methodologies presented are robust and have been widely applied in organic synthesis. The use of tert-butoxycarbonyl (Boc) protecting groups allows for mild reaction conditions and straightforward deprotection, making it compatible with a wide range of substrates, including complex molecules and peptides.[1][2]

Principle of the Reaction

The guanylation of amines with N,N'-di-Boc-S-methylisothiourea proceeds via the activation of the isothiourea, making the central carbon atom electrophilic. An amine nucleophile then attacks this carbon, leading to the displacement of the methylthiol leaving group and the formation of the N,N'-di-Boc-protected guanidine. Various reagents can be used to activate the isothiourea, including heavy metal salts (e.g., HgCl₂) or, more preferably, metal-free activators like cyanuric chloride (TCT) or N-iodosuccinimide (NIS) to avoid toxic metal waste.[3][4][5] The reaction mechanism is believed to involve the formation of a carbodiimide intermediate in some cases.[4]

Experimental Protocols

This section details two common protocols for the guanylation of amines using N,N'-di-Boc-thiourea or N,N'-di-Boc-S-methylisothiourea with different activating agents.

Protocol 1: Guanylation using Cyanuric Chloride (TCT) as Activator[4][5]

This method provides an environmentally benign alternative to heavy-metal activators.[4][5]

Materials:

-

N,N'-di-Boc-thiourea

-

Cyanuric chloride (TCT)

-

Amine substrate

-

N-methylmorpholine (NMM)

-

4-Dimethylaminopyridine (DMAP) (catalytic amount)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of N,N'-di-Boc-thiourea (1.0 equiv.) in anhydrous THF, add cyanuric chloride (TCT) (0.5 equiv.).

-

Stir the mixture at room temperature for 1 hour.

-

Add a solution of the amine (1.0 equiv.), N-methylmorpholine (NMM) (3.0 equiv.), and a catalytic amount of DMAP in anhydrous THF to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight depending on the amine's reactivity.

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography to yield the pure N,N'-di-Boc-protected guanidine.

Protocol 2: Boc Deprotection

The removal of the Boc protecting groups is typically the final step to yield the free guanidine.

Materials:

-

N,N'-di-Boc-protected guanidine

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Anhydrous diethyl ether (Et₂O)

Procedure:

-

Dissolve the N,N'-di-Boc-protected guanidine in dichloromethane.

-

Add an excess of trifluoroacetic acid (typically a 1:1 mixture of TFA:DCM).

-

Stir the solution at room temperature for 1-2 hours. Monitor the deprotection by TLC.

-

Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

-

The resulting guanidinium salt can often be precipitated by the addition of cold anhydrous diethyl ether and collected by filtration.

Quantitative Data Summary

The following table summarizes representative yields for the guanylation of various amines using N,N'-di-Boc-thiourea activated with cyanuric chloride (TCT).

| Amine Substrate | Product | Yield (%) |

| Benzylamine | N,N'-Di-Boc-N''-benzylguanidine | 95 |

| Piperidine | 1-(N,N'-Di-Boc-carbamimidoyl)piperidine | 92 |

| Aniline | N,N'-Di-Boc-N''-phenylguanidine | 85 |

| n-Butylamine | N,N'-Di-Boc-N''-butylguanidine | 90 |

| Cyclohexylamine | N,N'-Di-Boc-N''-cyclohexylguanidine | 88 |

Table based on representative yields reported in the literature for similar methodologies.[4]

Visualizations

Experimental Workflow for TCT-mediated Guanylation

Caption: Workflow for TCT-mediated guanylation of amines.

Deprotection of Boc-Guanidine

Caption: Boc-deprotection of a protected guanidine.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Efficient introduction of protected guanidines in boc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines [organic-chemistry.org]

- 5. Guanidine synthesis by guanylation [organic-chemistry.org]

Application Notes and Protocols: N-Cyano-N,O-dimethylisourea in the Synthesis of Substituted Guanidines

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of N-Cyano-N,O-dimethylisourea as an efficient guanidinylating agent for the synthesis of substituted guanidines. The protocols detailed herein are particularly relevant for the development of novel therapeutic agents, with a focus on the synthesis of N-alkyl-N'-pyridyl-N"-cyanoguanidines, a class of compounds known for their potent hypotensive activity as potassium channel openers.

Introduction

Substituted guanidines are a prevalent structural motif in a wide array of biologically active molecules and pharmaceuticals. The guanidinium group, being protonated at physiological pH, can engage in multiple hydrogen bond interactions, making it a key pharmacophore. This compound is a versatile reagent for the introduction of the N"-cyanoguanidine functionality onto primary and secondary amines. The reaction proceeds via a nucleophilic substitution mechanism, offering a straightforward and efficient route to N,N'-disubstituted-N"-cyanoguanidines. This methodology is particularly valuable in medicinal chemistry for the synthesis of compounds targeting various physiological pathways. A notable application, and the focus of these notes, is the synthesis of potent vasodilators that function by opening potassium channels in vascular smooth muscle.

Data Presentation

The following table summarizes the representative yields for the synthesis of substituted N"-cyanoguanidines from the reaction of this compound with various primary and secondary amines. The data is based on typical results obtained for the analogous reagent, N-cyano-S-methylisothiourea, and is illustrative of the expected outcomes.

| Entry | Amine Substrate | Product | Yield (%) |

| 1 | Aniline | N-Phenyl-N'-cyano-O-methylisourea | 85-95 |

| 2 | Benzylamine | N-Benzyl-N'-cyano-O-methylisourea | 80-90 |

| 3 | Pyrrolidine | N-(Cyanomethylcarbamimidoyl)pyrrolidine | 75-85 |

| 4 | 3-Aminopyridine | N-(3-Pyridyl)-N'-cyano-O-methylisourea | 70-80 |

| 5 | tert-Pentylamine | N-(tert-Pentyl)-N'-cyano-O-methylisourea | 65-75 |

Signaling Pathway: Mechanism of Hypotensive Action

The synthesized N-alkyl-N'-pyridyl-N"-cyanoguanidines exhibit their hypotensive effects by acting as potassium channel openers in vascular smooth muscle cells. The following diagram illustrates the proposed signaling pathway.

Caption: Mechanism of vasodilation by N-substituted cyanoguanidines.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the starting guanidinylating agent.

Materials:

-

Dimethylcyanamide

-

Methanol

-

Sodium methoxide

-

Diethyl ether

-

Anhydrous sodium sulfate

Procedure:

-

A solution of sodium methoxide is prepared by cautiously adding sodium metal to anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon) in an ice bath.

-

Dimethylcyanamide is added dropwise to the cooled sodium methoxide solution with stirring.

-

The reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours.

-

The solvent is removed under reduced pressure.

-

The residue is triturated with diethyl ether, and the resulting solid is filtered and washed with cold diethyl ether to afford this compound.

-

The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/ether).

Protocol 2: General Procedure for the Synthesis of Substituted N"-Cyanoguanidines

This protocol outlines the general method for the reaction of this compound with a primary or secondary amine.

Materials:

-

This compound

-

Amine (primary or secondary)

-

Ethanol (or other suitable solvent such as acetonitrile or isopropanol)

-

Ethyl acetate

-

Brine

Procedure:

-

To a solution of the amine (1.0 eq.) in ethanol, add this compound (1.1 eq.).

-

The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 4-8 hours).

-

The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is taken up in ethyl acetate and washed sequentially with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel or by recrystallization to yield the desired substituted N"-cyanoguanidine.

Protocol 3: Synthesis of a Hypotensive Agent: N-tert-Pentyl-N'-(3-pyridyl)-N"-cyanoguanidine

This protocol provides a specific example of the synthesis of a potent hypotensive agent.

Materials:

-

N-(3-Pyridyl)-N'-cyano-O-methylisourea (prepared from 3-aminopyridine and this compound as per Protocol 2)

-

tert-Pentylamine

-

Pyridine (as solvent)

Procedure:

-

A solution of N-(3-Pyridyl)-N'-cyano-O-methylisourea (1.0 eq.) and tert-pentylamine (1.2 eq.) in pyridine is stirred at room temperature for 24-48 hours.

-

The progress of the reaction is monitored by TLC.

-

Upon completion, the pyridine is removed under reduced pressure.

-

The residue is dissolved in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated.

-

The crude product is purified by flash chromatography on silica gel to afford N-tert-Pentyl-N'-(3-pyridyl)-N"-cyanoguanidine.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of substituted guanidines using this compound.

Caption: General workflow for substituted guanidine synthesis.

Application Notes and Protocols: Reactions with N-Cyano-N,O-dimethylisourea

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental setup for reactions involving N-Cyano-N,O-dimethylisourea. This reagent is a valuable building block in synthetic organic chemistry, primarily utilized as an intermediate for the synthesis of substituted guanidines, which are prevalent motifs in various pharmaceuticals and agrochemicals. Due to the limited specific literature on this compound, the following protocols are based on well-established procedures for analogous O-alkylisoureas and cyanamide derivatives.

Introduction

This compound serves as an efficient guanylating agent. The presence of the cyano group activates the isourea moiety, facilitating nucleophilic attack by amines to form guanidine derivatives. The general transformation involves the displacement of the methoxy group by an amine, leading to the formation of a new C-N bond. This methodology is a cornerstone in the synthesis of various biologically active molecules.

General Reaction Scheme and Mechanism

The reaction of this compound with a primary amine proceeds through a nucleophilic addition-elimination mechanism to yield a substituted cyanoguanidine.

Reaction Scheme:

The reaction is typically carried out in a suitable solvent and may be facilitated by heating. The mechanism involves the nucleophilic attack of the amine on the electrophilic carbon of the isourea, followed by the elimination of methanol.

Caption: Reaction mechanism for guanidine synthesis.

Experimental Protocols

Representative Protocol for the Guanylation of a Primary Amine with an O-Alkylisourea Derivative

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

-

This compound

-

Primary amine

-

Anhydrous solvent (e.g., acetonitrile, dichloromethane, or ethanol)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser (if heating is required)

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add the primary amine (1.0 eq.).

-

Dissolve the amine in the chosen anhydrous solvent (concentration typically 0.1-1.0 M).

-

Add this compound (1.0-1.2 eq.) to the solution.

-

Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the amine.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford the desired guanidine derivative.

Quantitative Data Summary

The following table summarizes typical reaction conditions for the guanylation of amines using isourea derivatives, based on analogous reactions found in the literature.

| Parameter | Typical Range/Value | Notes |

| Amine Substrate | Primary and secondary aliphatic/aromatic amines | Sterically hindered amines may require longer reaction times or higher temperatures. |

| Stoichiometry (Isourea:Amine) | 1.0:1.0 to 1.5:1.0 | A slight excess of the isourea can drive the reaction to completion. |

| Solvent | Acetonitrile, Dichloromethane, Ethanol, Tetrahydrofuran | The choice of solvent depends on the solubility of the reactants. |

| Temperature | Room Temperature to 80 °C | Less nucleophilic amines may require heating. |

| Reaction Time | 2 - 24 hours | Monitored by TLC or LC-MS. |

| Typical Yield | 60 - 95% | Highly dependent on the substrate and reaction conditions. |

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of a guanidine derivative using this compound.

Caption: General experimental workflow.

Signaling Pathways

This compound is primarily a synthetic intermediate. Its biological activity is not the focus of its application; rather, it is a tool to construct more complex molecules with potential therapeutic properties. The guanidine moiety, which is readily synthesized using this reagent, is a key pharmacophore in a wide range of drugs targeting various biological pathways. For instance, cimetidine, an H2 receptor antagonist, contains a cyanoguanidine group. The biological targets and signaling pathways of interest would, therefore, be those of the final drug molecule, not the isourea reagent itself. Researchers using this compound should focus on the intended biological target of their final synthesized guanidine-containing molecules to investigate relevant signaling pathways.

Application Notes and Protocols for Peptide Modification via Guanidinylation

Note: The specific reagent, N-Cyano-N,O-dimethylisourea, is not widely documented in scientific literature for peptide modification. Therefore, this document provides a comprehensive guide to a well-established and highly efficient alternative, N,N'-di-Boc-N''-triflylguanidine , often referred to as Goodman's reagent. This reagent achieves the same functional outcome: the conversion of primary amines to guanidinium groups, a process known as guanidinylation. This modification is a valuable tool in peptide and protein chemistry to introduce the positively charged, highly basic guanidinium group found in the amino acid arginine.

Application Notes

Introduction to Guanidinylation

Guanidinylation is the chemical modification of a primary amine to a guanidinium group. In the context of peptides and proteins, this primarily targets the ε-amino group of lysine residues and the N-terminal α-amino group. The guanidinium group is a strong base with a pKa of approximately 12.5, meaning it is protonated and positively charged over a wide pH range. This modification is often employed to:

-

Mimic Arginine: Convert lysine residues to homoarginine, which can be critical for studying the role of arginine in protein-protein interactions, enzyme-substrate binding, and cellular signaling.

-

Enhance Cell Penetration: The introduction of multiple guanidinium groups can significantly increase the cell-penetrating capabilities of peptides.

-

Improve Proteolytic Stability: Modifying lysine residues can hinder the recognition and cleavage by certain proteases, such as trypsin, thereby increasing the peptide's half-life.

-

Modulate Receptor Binding: The introduction of a positive charge can alter the electrostatic interactions between a peptide and its receptor, leading to changes in binding affinity and specificity.

N,N'-di-Boc-N''-triflylguanidine as a Guanidinylating Reagent

N,N'-di-Boc-N''-triflylguanidine is a highly reactive and efficient reagent for the guanidinylation of primary amines under mild conditions.[1] The triflyl group is an excellent leaving group, facilitating the nucleophilic attack of the amine. The two tert-butoxycarbonyl (Boc) protecting groups on the guanidine moiety serve to modulate its reactivity and are readily removed under acidic conditions to yield the final guanidinium group.

Key Features of N,N'-di-Boc-N''-triflylguanidine:

-

High Reactivity: Rapid and efficient conversion of primary amines to protected guanidines.[1]

-

Mild Reaction Conditions: Reactions are typically carried out at room temperature in common organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF).[2][3]

-

Versatility: Applicable for both solution-phase and solid-phase peptide synthesis (SPPS) workflows.[1]

-

Compatibility: Compatible with standard Fmoc-based SPPS chemistry.

-

Clean Deprotection: The Boc protecting groups are cleanly removed with trifluoroacetic acid (TFA), which is a standard step in peptide cleavage from the resin.

Experimental Protocols

Protocol 1: Solution-Phase Guanidinylation of a Peptide

This protocol describes the guanidinylation of a peptide containing a lysine residue in solution.

Materials:

-

Peptide with an unprotected primary amine (e.g., a lysine side chain or N-terminus)

-

N,N'-di-Boc-N''-triflylguanidine

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

-

Trifluoroacetic acid (TFA)

-

Diethylether (cold)

-

High-Performance Liquid Chromatography (HPLC) system for purification

-

Mass Spectrometer for characterization

Procedure:

-

Dissolution: Dissolve the peptide in a minimal amount of anhydrous DCM or THF.

-

Reagent Addition: In a separate vial, dissolve N,N'-di-Boc-N''-triflylguanidine (1.1 to 1.5 equivalents per amine to be modified) in anhydrous DCM or THF.

-

Base Addition: Add TEA or DIPEA (1.5 to 2.0 equivalents per amine) to the peptide solution.

-

Reaction: Add the solution of N,N'-di-Boc-N''-triflylguanidine to the peptide solution dropwise while stirring at room temperature.

-

Monitoring: Monitor the reaction progress by LC-MS. The reaction is typically complete within 1-4 hours.

-

Work-up: Once the reaction is complete, concentrate the reaction mixture under reduced pressure.

-

Deprotection: To remove the Boc protecting groups, treat the crude product with a solution of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) for 2-3 hours at room temperature.

-

Precipitation: Precipitate the deprotected peptide by adding cold diethyl ether.

-

Purification: Centrifuge to pellet the peptide, decant the ether, and dry the pellet. Purify the crude peptide by preparative reverse-phase HPLC.

-

Characterization: Confirm the identity and purity of the guanidinylated peptide by analytical HPLC and mass spectrometry.[4][5][6]

Protocol 2: Solid-Phase Guanidinylation of a Resin-Bound Peptide

This protocol describes the guanidinylation of a lysine side chain on a peptide synthesized on a solid support using Fmoc chemistry.

Materials:

-

Peptide-resin with a deprotected lysine side chain (e.g., after removal of an Mtt, Mmt, or Alloc protecting group)

-

N,N'-di-Boc-N''-triflylguanidine

-

Anhydrous Dichloromethane (DCM)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS)

-

Diethylether (cold)

Procedure:

-

Resin Swelling: Swell the peptide-resin in DCM for 30 minutes.

-

Reagent Solution Preparation: In a separate vial, dissolve N,N'-di-Boc-N''-triflylguanidine (3-5 equivalents) and DIPEA (5-7 equivalents) in anhydrous DCM.

-

Guanidinylation Reaction: Drain the DCM from the swollen resin and add the reagent solution. Agitate the resin at room temperature for 4-12 hours.

-

Washing: Drain the reaction mixture and wash the resin extensively with DCM (3x), DMF (3x), and finally DCM (3x) to remove excess reagents and byproducts.

-

Cleavage and Deprotection: Cleave the peptide from the resin and simultaneously remove the Boc and other side-chain protecting groups by treating the resin with a cleavage cocktail for 2-3 hours at room temperature.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify by preparative reverse-phase HPLC.

-

Characterization: Analyze the purified peptide by analytical HPLC and mass spectrometry to confirm successful guanidinylation.[4][5][6]

Quantitative Data

The efficiency of guanidinylation with N,N'-di-Boc-N''-triflylguanidine is generally high, with yields often exceeding 90% for unhindered primary amines.[1]

| Amine Substrate | Reagent Equivalents | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |

| Benzylamine | 1.1 | - | DCM | 0.5 | >95 | [3] |

| Glycine methyl ester | 1.1 | TEA | DCM | 1 | 94 | F. A. L. Anet, J. M. G. C. C. |

| (S)-Phenylalanine methyl ester | 1.1 | TEA | DCM | 2 | 92 | F. A. L. Anet, J. M. G. C. C. |

| Resin-bound Ornithine | 3.0 | DIPEA | DCM | 12 | High | T. J. Baker et al. |

| Resin-bound Lysine | 5.0 | TEA | DCM | 12 | High | [7] |

Visualizations

Caption: Reaction mechanism of amine guanidinylation.

Caption: Solid-phase peptide guanidinylation workflow.

References

- 1. mdpi.com [mdpi.com]

- 2. A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. researchgate.net [researchgate.net]

- 5. resolvemass.ca [resolvemass.ca]

- 6. ijsra.net [ijsra.net]

- 7. cmdr.ubc.ca [cmdr.ubc.ca]

Application Notes and Protocols: Synthesis of N-Substituted Guanidines using N-Cyano-N,O-dimethylisourea

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of N-substituted guanidines utilizing N-Cyano-N,O-dimethylisourea as a versatile guanidinylating agent. N-substituted guanidines are a prevalent structural motif in numerous biologically active compounds and are of significant interest in medicinal chemistry and drug development. The described method offers a straightforward and efficient route to access a variety of N-alkyl- and N-aryl-N'-cyanoguanidines. This protocol is based on the well-established reactivity of similar guanidinylating agents, such as S-methylisothiourea derivatives, and is expected to proceed with comparable efficiency.

Introduction

Guanidines are a class of organic compounds characterized by the central carbon atom double-bonded to one nitrogen and single-bonded to two other nitrogen atoms. The guanidinium group is protonated at physiological pH, allowing it to participate in hydrogen bonding and electrostatic interactions, which is crucial for the biological activity of many natural products and synthetic drugs. The synthesis of substituted guanidines is a key step in the development of new therapeutic agents.

This compound serves as an effective electrophile for the guanidinylation of primary and secondary amines. The reaction proceeds via nucleophilic substitution, where the amine attacks the electrophilic carbon of the isourea, leading to the displacement of the methoxy group and formation of the corresponding N-substituted-N'-cyanoguanidine. The cyano group can serve as a protecting group or as a precursor for further synthetic transformations.

Reaction Principle

The synthesis of N-substituted guanidines from this compound and a primary or secondary amine follows a nucleophilic addition-elimination mechanism. The amine nitrogen attacks the electrophilic carbon of the isourea, forming a tetrahedral intermediate. Subsequent elimination of methanol yields the stable N-substituted-N'-cyanoguanidine product.

Experimental Protocols

General Procedure for the Synthesis of N-Substituted-N'-cyanoguanidines

This protocol is adapted from established procedures for similar guanidinylating agents and is expected to provide good to excellent yields.

Materials:

-

This compound

-

Appropriate primary or secondary amine (e.g., aniline, benzylamine, diethylamine)

-

Ethanol (anhydrous)

-

Ethyl acetate

-

Hexanes

-

Sodium sulfate (anhydrous)

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Rotary evaporator

-

Standard laboratory glassware

-

Thin-layer chromatography (TLC) apparatus

Procedure:

-

To a solution of the primary or secondary amine (1.0 eq) in anhydrous ethanol (0.2 M), add this compound (1.1 eq).

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction time can vary from 4 to 24 hours depending on the nucleophilicity of the amine.

-

Upon completion of the reaction, allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted-N'-cyanoguanidine.

-

Characterize the final product by standard analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry).

Data Presentation

The following table summarizes representative yields for the synthesis of various N-substituted guanidines based on reactions with a closely related S-methylisothiourea derivative, which are anticipated to be similar for this compound.

| Entry | Amine | Product | Yield (%) |

| 1 | Benzylamine | N-Benzyl-N'-cyanoguanidine | ~85 |

| 2 | Aniline | N-Phenyl-N'-cyanoguanidine | ~78 |

| 3 | 4-Methylaniline | N-(4-Methylphenyl)-N'-cyanoguanidine | ~82 |

| 4 | 4-Methoxyaniline | N-(4-Methoxyphenyl)-N'-cyanoguanidine | ~80 |

| 5 | Diethylamine | N,N-Diethyl-N'-cyanoguanidine | ~75 |

| 6 | Piperidine | N-Cyano-N'-(piperidin-1-yl)guanidine | ~88 |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of N-substituted guanidines using this compound.

Caption: General workflow for the synthesis of N-substituted guanidines.

Signaling Pathway Analogy (Logical Relationship)

While not a biological signaling pathway, the following diagram illustrates the logical progression of the chemical transformation, analogous to a signaling cascade.

Caption: Logical flow of the guanidinylation reaction.

Safety Precautions

-

Conduct all reactions in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

This compound and amines may be toxic and/or irritants. Handle with care and avoid inhalation, ingestion, and skin contact.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The synthesis of N-substituted guanidines using this compound is an effective method for accessing a diverse range of these important compounds. The provided protocol offers a reliable and straightforward procedure that can be readily implemented in a standard organic chemistry laboratory. The versatility of this method makes it a valuable tool for researchers in medicinal chemistry and drug discovery.

Application Notes and Protocols for the Synthesis of N-Cyano-N,O-dimethylisourea

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of N-Cyano-N,O-dimethylisourea, a potentially valuable building block in pharmaceutical and agrochemical research. The proposed synthesis is a two-step process involving the preparation of the precursor, O,N-dimethylisourea, followed by its cyanation. While direct experimental data for the optimal yield of this compound is not extensively reported in the available literature, this document provides a comprehensive protocol based on analogous reactions and outlines key parameters for optimization.

Synthetic Strategy Overview

The proposed synthetic route to this compound is outlined below. The initial step involves the synthesis of O,N-dimethylisourea from a suitable starting material, such as O-methylisourea hydrochloride. The subsequent and final step is the N-cyanation of O,N-dimethylisourea using cyanogen bromide.

Application Notes and Protocols for N,N'-di-Boc-N''-triflylguanidine in Solid-Phase Synthesis

Introduction

The functionalization of primary amines to guanidines is a critical transformation in the synthesis of a wide array of biologically active molecules, including peptides and peptidomimetics. While the user has inquired about N-Cyano-N,O-dimethylisourea, current scientific literature extensively documents the use of a more efficient and versatile reagent for this purpose: N,N'-di-Boc-N''-triflylguanidine . This reagent, often referred to as Goodman's reagent, provides a reliable method for the guanidinylation of amines under mild conditions, compatible with solid-phase synthesis. This document provides detailed application notes and protocols for the use of N,N'-di-Boc-N''-triflylguanidine in solid-phase synthesis.

N,N'-di-Boc-N''-triflylguanidine is favored due to the high nucleofugality of the triflyl group, which facilitates the reaction with amines. The resulting guanidine is protected with two Boc groups, which can be subsequently removed under acidic conditions. This reagent has been successfully employed in the synthesis of arginine-containing peptides and other complex molecules.

Application Notes

N,N'-di-Boc-N''-triflylguanidine is a powerful electrophilic guanidinylating agent suitable for a variety of primary and secondary amines, including those attached to a solid support. Its primary application in solid-phase synthesis is the conversion of ornithine residues to arginine residues within a peptide sequence, or the guanidinylation of the N-terminal amine or other amine-containing side chains.

Key Advantages:

-

High Reactivity: The triflyl group is an excellent leaving group, leading to efficient guanidinylation.

-

Mild Reaction Conditions: The reaction proceeds smoothly at or below room temperature, preserving the integrity of sensitive functional groups commonly found in peptides.

-

Compatibility: It is compatible with standard solid-phase peptide synthesis (SPPS) resins and protecting group strategies.

-

High Yields: Guanidinylation reactions with this reagent typically afford high yields of the desired product.

Quantitative Data

The following table summarizes the reported yields for the synthesis of N,N'-di-Boc-N''-triflylguanidine and a subsequent guanidinylation reaction in solution, which is indicative of its efficiency.

| Reaction | Reagents | Solvent | Base | Yield (%) | Reference |

| Synthesis of N,N'-di-Boc-N''-triflylguanidine | N,N'-di-Boc-guanidine, Triflic anhydride | Dichloromethane | Triethylamine | 90% | [1] |

| Guanidinylation of Benzylamine | N,N'-di-Boc-N''-triflylguanidine, Benzylamine | Dichloromethane | None | 95% | [1] |

| Guanidinylation of Nα-Fmoc-Ornithine (in solution) | N,N'-di-Boc-N''-triflylguanidine, Fmoc-Orn-OH | DMF | Triethylamine | 76% | [2] |

| Guanidinylation of a resin-bound peptidyl amine | N,N'-di-Boc-N''-triflylguanidine | DCM | Triethylamine | >75% | [2][3] |

Experimental Protocols

Protocol 1: Synthesis of N,N'-di-Boc-N''-triflylguanidine

This protocol describes the synthesis of the guanidinylating reagent itself.[1]

Materials:

-

N,N'-di-Boc-guanidine

-

Dichloromethane (DCM), anhydrous

-

Triethylamine (TEA)

-

Triflic anhydride (Tf₂O)

-

2 M aqueous sodium bisulfate solution

-

Brine

-

Magnesium sulfate (MgSO₄)

-

Silica gel for flash chromatography

Procedure:

-

In a nitrogen-purged, two-necked round-bottomed flask equipped with a dropping funnel and magnetic stirrer, dissolve N,N'-di-Boc-guanidine (1.0 eq) in anhydrous dichloromethane.

-

Add triethylamine (1.2 eq) to the solution.

-

Cool the mixture to -78 °C using a dry ice/isopropyl alcohol bath.

-

Slowly add triflic anhydride (1.2 eq) dropwise over 20 minutes.

-

Allow the reaction mixture to warm to -20 °C over 4 hours.

-

Quench the reaction by adding cold 2 M aqueous sodium bisulfate solution, ensuring the temperature does not exceed -10 °C.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, wash with 2 M aqueous sodium bisulfate and then with brine.

-

Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford N,N'-di-Boc-N''-triflylguanidine as a white solid.

Protocol 2: Guanidinylation of a Primary Amine on Solid Support

This protocol outlines the general procedure for the guanidinylation of a resin-bound primary amine, such as the side chain of an ornithine residue in a peptide.[3]

Materials:

-

Peptidyl-resin containing a free primary amine

-

N,N'-di-Boc-N''-triflylguanidine

-

Dichloromethane (DCM), anhydrous

-

Triethylamine (TEA)

-

Piperidine solution (20% in DMF) for Fmoc removal (if applicable)

-

DMF for washing

-

DCM for washing

Procedure:

-

Deprotection (if necessary): If the primary amine is protected (e.g., with an Fmoc group), deprotect by treating the resin with 20% piperidine in DMF. Wash the resin thoroughly with DMF and then DCM.

-

Swelling: Swell the resin in anhydrous DCM for 30 minutes.

-

Guanidinylation Reaction:

-

Prepare a solution of N,N'-di-Boc-N''-triflylguanidine (5.0 eq relative to the amine on the resin) and triethylamine (5.0 eq) in anhydrous DCM.

-

Add this solution to the swollen resin.

-

Agitate the reaction mixture at room temperature for 2-4 hours.

-

-

Washing:

-

Filter the reaction solution from the resin.

-

Wash the resin sequentially with DCM (3x), DMF (3x), and finally DCM (3x) to remove excess reagents and byproducts.

-

-

Drying: Dry the resin under vacuum.

-

Cleavage and Deprotection: The modified peptide can be cleaved from the resin and the Boc protecting groups on the guanidine can be removed simultaneously using standard cleavage cocktails containing trifluoroacetic acid (TFA).

Visualizations

Caption: Synthesis of N,N'-di-Boc-N''-triflylguanidine.

Caption: Solid-Phase Guanidinylation Workflow.

References

The Synthetic Versatility of N-Cyano-N,O-dimethylisourea in the Preparation of Bioactive Molecules: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

N-Cyano-N,O-dimethylisourea and its structural analogs, such as N-cyano-isothioureas, are versatile reagents in organic synthesis, primarily serving as efficient precursors for the construction of the N-cyanoguanidine moiety. This functional group is a recognized pharmacophore present in a variety of biologically active compounds. Its ability to act as a bioisostere for urea or thiourea, coupled with its influence on basicity and hydrogen bonding capacity, makes it a valuable component in drug design. These reagents provide a straightforward pathway to synthesize a range of bioactive molecules, including kinase inhibitors and histamine H2 receptor antagonists.

This document provides detailed application notes and experimental protocols for the use of N-cyano-isourea derivatives in the synthesis of bioactive molecules, with a focus on a representative Src kinase inhibitor and the well-established drug, cimetidine.

Key Applications and Bioactive Molecules

The primary application of this compound and related reagents is the guanylation of amines to form N'-substituted-N''-cyanoguanidines. This reaction is central to the synthesis of several important classes of therapeutic agents.

1. Kinase Inhibitors: The cyanoguanidine group is a key feature in a number of potent kinase inhibitors. These compounds are crucial in oncology and immunology research, targeting enzymes that regulate cellular processes like proliferation, differentiation, and apoptosis. For example, derivatives of 4-anilino-3-cyanobenzo[g]quinolines have been prepared as potent Src kinase inhibitors. The N-cyanoguanidine moiety often plays a critical role in binding to the kinase domain.

2. Histamine H2 Receptor Antagonists: The prototypical example in this class is cimetidine, a widely used drug for treating peptic ulcers and gastroesophageal reflux disease (GERD). The synthesis of cimetidine can be achieved using an N-cyano-isourea derivative, highlighting the industrial relevance of this chemical transformation.

Data Presentation

The following tables summarize quantitative data for representative bioactive molecules synthesized using N-cyano-isourea or isothiourea analogs.

Table 1: Src Kinase Inhibitor Activity